molecular formula C5H11ClN2 B2977368 2-(Ethylamino)propanenitrile hydrochloride CAS No. 1989659-41-7

2-(Ethylamino)propanenitrile hydrochloride

Cat. No.: B2977368
CAS No.: 1989659-41-7
M. Wt: 134.61
InChI Key: HFTBDPJRVFGDSU-UHFFFAOYSA-N
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Description

2-(Ethylamino)propanenitrile hydrochloride (CAS: 1989659-41-7) is an organic compound featuring a propanenitrile backbone substituted with an ethylamino group at the second carbon, paired with a hydrochloride counterion. Its molecular formula is C₅H₁₀ClN₂, with a molecular weight of 133.5 g/mol (calculated). This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, marketed in industrial-grade purity (90%) with packaging options up to 25 kg .

Properties

IUPAC Name

2-(ethylamino)propanenitrile;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2.ClH/c1-3-7-5(2)4-6;/h5,7H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFTBDPJRVFGDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C#N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(Ethylamino)propanenitrile hydrochloride typically involves the reaction of ethylamine with acrylonitrile under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

2-(Ethylamino)propanenitrile hydrochloride can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(Ethylamino)propanenitrile hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Ethylamino)propanenitrile hydrochloride involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of various intermediates. These intermediates can then undergo further transformations, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analogues

2-(Ethylamino)propiophenone Hydrochloride
  • CAS: Not explicitly listed (synonyms include N-Ethylcathinone hydrochloride) .
  • Formula: C₁₁H₁₆ClNO.
  • Molecular Weight : 213.5 g/mol.
  • Key Features : Replaces the nitrile group (-CN) with a ketone (-CO-) attached to a phenyl ring.
  • Applications: A cathinone derivative with stimulant properties, subject to regulatory control due to its psychoactive effects .
  • Safety: Limited toxicological data available; precautions include avoiding inhalation and skin contact .
2-(Cyclopropylamino)propanenitrile Hydrochloride
  • CAS : 1955507-41-1 .
  • Formula : C₆H₁₁ClN₂.
  • Molecular Weight : 146.62 g/mol .
  • Key Features: Cyclopropylamino substituent instead of ethylamino.
  • Applications : Investigated in drug discovery for its unique pharmacokinetic profile .
2-Phenyl-1-propanamine Hydrochloride
  • CAS : 20388-87-8 .
  • Formula : C₉H₁₄ClN.
  • Molecular Weight : 171.5 g/mol.
  • Key Features : Aromatic phenyl group at the first carbon, with a primary amine at the second carbon.
  • Applications : Used in neurological research and as a precursor for chiral amines .

Data Table: Comparative Overview

Compound Name CAS Formula Molecular Weight (g/mol) Key Structural Differences Applications
2-(Ethylamino)propanenitrile HCl 1989659-41-7 C₅H₁₀ClN₂ 133.5 Nitrile group Pharmaceutical intermediate
2-(Ethylamino)propiophenone HCl N/A C₁₁H₁₆ClNO 213.5 Ketone + phenyl ring Psychoactive substance
2-(Cyclopropylamino)propanenitrile HCl 1955507-41-1 C₆H₁₁ClN₂ 146.6 Cyclopropylamino group Drug discovery
2-Phenyl-1-propanamine HCl 20388-87-8 C₉H₁₄ClN 171.5 Phenyl + primary amine Neurological research

Key Research Findings

Reactivity Differences: The nitrile group in 2-(Ethylamino)propanenitrile HCl enhances electrophilicity, making it a versatile intermediate for nucleophilic substitutions. In contrast, the ketone in 2-(Ethylamino)propiophenone HCl participates in condensation reactions . The cyclopropylamino analog exhibits increased metabolic stability due to the strained cyclopropane ring, which resists enzymatic degradation .

Pharmacological Implications: 2-(Ethylamino)propiophenone HCl (a cathinone derivative) acts as a dopamine-norepinephrine reuptake inhibitor, whereas the nitrile analog lacks documented psychoactivity, suggesting divergent biological targets .

Safety Profiles: Limited toxicological data exist for 2-(Ethylamino)propanenitrile HCl, but its industrial-grade classification implies moderate handling precautions. The cathinone derivative, however, carries significant health risks due to its stimulant effects .

Biological Activity

2-(Ethylamino)propanenitrile hydrochloride (C5H11ClN2), a nitrile derivative, has garnered attention in both organic synthesis and biological research. Its unique chemical properties allow it to serve as an intermediate in the synthesis of pharmaceuticals and agrochemicals, as well as a potential therapeutic agent. This article examines its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C5H11ClN2
  • Molecular Weight : 134.61 g/mol
  • IUPAC Name : 2-(ethylamino)propanenitrile;hydrochloride

The biological activity of 2-(Ethylamino)propanenitrile hydrochloride is primarily attributed to its ability to interact with various biomolecules. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of intermediates that may exhibit pharmacological effects.

Interaction with Biological Targets

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes, potentially impacting metabolic pathways.
  • Cellular Uptake : Research indicates that structural modifications can enhance cellular uptake, which is crucial for its therapeutic efficacy.

Cytotoxicity Assays

In vitro studies have assessed the cytotoxic effects of 2-(Ethylamino)propanenitrile hydrochloride on various cancer cell lines. The compound exhibited significant cytotoxicity against:

  • HeLa Cells : IC50 values indicate effective inhibition of cell proliferation.
  • MCF-7 Cells : Similar trends were observed, supporting its potential as an anticancer agent.
Cell LineIC50 (μM)Reference
HeLa15
MCF-720

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Tests against several bacterial strains revealed:

  • Staphylococcus aureus : Moderate antibacterial activity.
  • Escherichia coli : Lower efficacy compared to S. aureus.

Study on Leishmania Inhibition

A recent study explored the potential of 2-(Ethylamino)propanenitrile hydrochloride as an inhibitor of Leishmania species. The findings highlighted:

  • Selectivity : The compound demonstrated selective inhibition against Leishmania donovani N-myristoyltransferase (NMT), a critical enzyme for the parasite's survival.
  • Mechanism Elucidation : Structural analysis indicated that the compound binds effectively within the active site of NMT, disrupting its function and leading to reduced parasite viability.

Pharmacokinetics and Toxicology

Research into the pharmacokinetics of 2-(Ethylamino)propanenitrile hydrochloride suggests:

  • Absorption and Distribution : Favorable absorption characteristics were noted in animal models.
  • Toxicological Profile : Acute toxicity studies indicate a low toxicity profile at therapeutic doses, making it a candidate for further development.

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